REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:5][C:6](=[O:14])[CH:7]([F:13])[C:8]([O:10]CC)=[O:9])C>CO>[CH3:3][O:5][C:6](=[O:14])[CH:7]([F:13])[C:8]([OH:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)F)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |